4-Phenylisothiazolidine 1,1-dioxide 4-Phenylisothiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 320393-23-5
VCID: VC5176701
InChI: InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
SMILES: C1C(CS(=O)(=O)N1)C2=CC=CC=C2
Molecular Formula: C9H11NO2S
Molecular Weight: 197.25

4-Phenylisothiazolidine 1,1-dioxide

CAS No.: 320393-23-5

Cat. No.: VC5176701

Molecular Formula: C9H11NO2S

Molecular Weight: 197.25

* For research use only. Not for human or veterinary use.

4-Phenylisothiazolidine 1,1-dioxide - 320393-23-5

Specification

CAS No. 320393-23-5
Molecular Formula C9H11NO2S
Molecular Weight 197.25
IUPAC Name 4-phenyl-1,2-thiazolidine 1,1-dioxide
Standard InChI InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Standard InChI Key CAGITIWEIXFGFH-UHFFFAOYSA-N
SMILES C1C(CS(=O)(=O)N1)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Profile

Core Molecular Architecture

The compound’s structure consists of an isothiazolidine ring system oxidized to a 1,1-dioxide sulfone group, with a phenyl substituent at the 4-position. X-ray crystallography of analogous isothiazolidine dioxides reveals a bicyclic framework adopting a chair-like conformation, which likely applies to this derivative. The sulfone group introduces significant polarity, influencing solubility and intermolecular interactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂S
Molecular Weight197.25 g/mol
CAS Number320393-23-5
SMILESC1C(CS(=O)(=O)N1)C2=CC=CC=C2
InChIKeyCAGITIWEIXFGFH-UHFFFAOYSA-N

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry provide insights into its gas-phase behavior, critical for mass spectrometry-based analyses. For the [M+H]+ adduct at m/z 198.05834, the predicted CCS is 140.8 Ų, while the [M+Na]+ adduct (m/z 220.04028) exhibits a CCS of 152.1 Ų . These values aid in metabolite identification and structural elucidation workflows.

Synthesis and Preparation Strategies

Challenges in Isomer-Specific Synthesis

Unlike its 3-phenyl isomer, which utilizes alkylation of sodium sulfite with alkyl bromides, the 4-phenyl variant’s synthesis remains less optimized. Steric hindrance from the para-substituted phenyl group may necessitate tailored reaction conditions, such as elevated temperatures or microwave-assisted synthesis.

Biological and Chemical Properties

Hypothesized Pharmacological Activity

Although direct studies on 4-phenylisothiazolidine 1,1-dioxide are sparse, isothiazolidine derivatives demonstrate broad bioactivity:

  • Antimicrobial Effects: Sulfone-containing heterocycles disrupt microbial cell membranes via thiol group interactions.

  • Enzyme Inhibition: Analogous compounds inhibit proteases and kinases by binding to catalytic sites through hydrogen bonding.

  • Antiviral Potential: Structural similarity to ribavirin suggests possible activity against RNA viruses.

Reactivity and Stability

Research Advancements and Future Directions

Diversification via Click Chemistry

Recent work on triazole-containing isothiazolidine dioxides highlights the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate combinatorial libraries. Applying this to 4-phenylisothiazolidine 1,1-dioxide could yield derivatives with enhanced target selectivity.

Computational Modeling

Molecular docking studies using the compound’s InChIKey (CAGITIWEIXFGFH-UHFFFAOYSA-N) could predict binding affinities for targets like SARS-CoV-2 main protease or bacterial efflux pumps. Such in silico approaches prioritize experimental validation efforts .

Pharmacokinetic Optimization

Modifying the phenyl group’s substitution pattern may improve metabolic stability. Para-substituted electron-withdrawing groups (e.g., -NO₂, -CF₃) could enhance blood-brain barrier penetration for CNS applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator